![molecular formula C16H27N3O3 B8489460 ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B8489460.png)
ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate
Descripción general
Descripción
ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with a morpholine moiety and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Substitution with Morpholine:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Pyrrole-2,3-diones
Reduction: 4-methyl-2-[2-(2-morpholin-4-yl-ethylamino)-ethyl]-1H-pyrrole-3-carbinol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the morpholine moiety.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to changes in cellular function. This may involve the activation or inhibition of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2-[2-(2-piperidin-4-yl-ethylamino)-ethyl]-1H-pyrrole-3-carboxylic acid ethyl ester
- 4-methyl-2-[2-(2-pyrrolidin-4-yl-ethylamino)-ethyl]-1H-pyrrole-3-carboxylic acid ethyl ester
Uniqueness
The presence of the morpholine moiety in ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate distinguishes it from similar compounds. This structural feature imparts unique physicochemical properties, such as increased solubility and specific binding affinity to certain biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H27N3O3 |
|---|---|
Peso molecular |
309.40 g/mol |
Nombre IUPAC |
ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H27N3O3/c1-3-22-16(20)15-13(2)12-18-14(15)4-5-17-6-7-19-8-10-21-11-9-19/h12,17-18H,3-11H2,1-2H3 |
Clave InChI |
RKZKMRPKRMMTNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC=C1C)CCNCCN2CCOCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
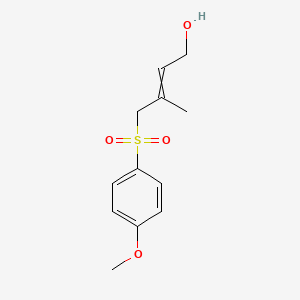
![Diethyl [([1,1'-biphenyl]-2-yl)methyl]propanedioate](/img/structure/B8489384.png)
![2-[(Imidazo[1,2-a]pyridin-3-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B8489390.png)

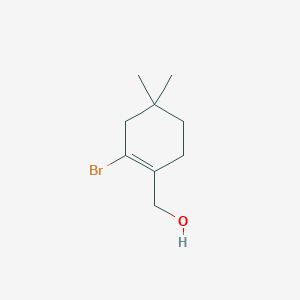
![[3,5-Bis(trifluoromethyl)phenyl][3-(3,4-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B8489404.png)
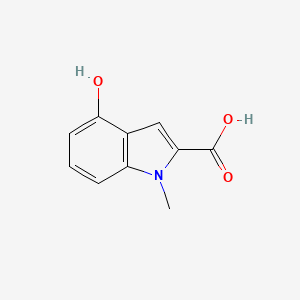
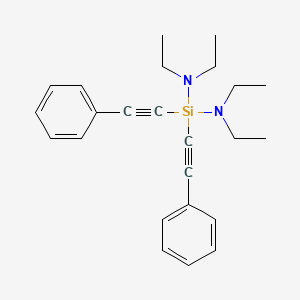
![N-Methyl-N-[(1-methyl-2-indolyl)methyl]acrylamide](/img/structure/B8489438.png)
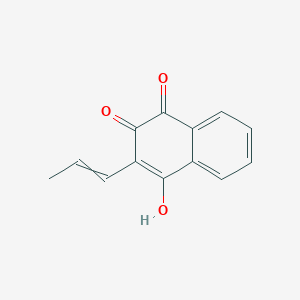
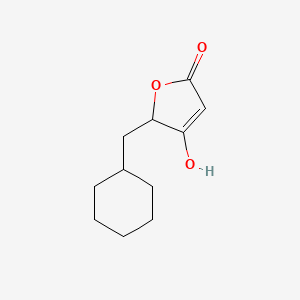
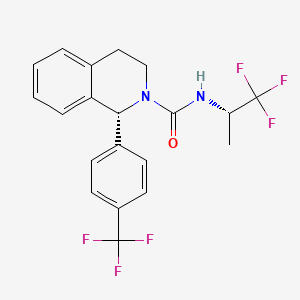
![phenyl N-[3-(propan-2-yl)phenyl]carbamate](/img/structure/B8489463.png)
![4-IODO-1-[(2-(TRIMETHYLSILYL)ETHOXY)METHYL]-1H-IMIDAZOLE](/img/structure/B8489464.png)
